2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone
CAS No.: 35241-54-4
Cat. No.: VC21208503
Molecular Formula: C17H18O5
Molecular Weight: 302.32 g/mol
Purity: 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 35241-54-4 |
|---|---|
| Molecular Formula | C17H18O5 |
| Molecular Weight | 302.32 g/mol |
| IUPAC Name | 1-(2,6-dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one |
| Standard InChI | InChI=1S/C17H18O5/c1-21-12-6-3-11(4-7-12)5-8-14(18)17-15(19)9-13(22-2)10-16(17)20/h3-4,6-7,9-10,19-20H,5,8H2,1-2H3 |
| Standard InChI Key | VVDZZNWYISOIDK-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2O)OC)O |
| Canonical SMILES | COC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2O)OC)O |
| Appearance | Yellow powder |
Introduction
Chemical Structure and Classification
2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone features a molecular structure consisting of two aromatic rings connected by a three-carbon propan-1-one bridge. Unlike chalcones which contain an α,β-unsaturated carbonyl system, dihydrochalcones like this compound have a saturated carbon chain connecting the aromatic rings. The compound is characterized by hydroxyl groups at the 2' and 6' positions of the A-ring, and methoxy groups at the 4 and 4' positions of both aromatic rings .
The molecular formula is C17H18O5, with an exact mass of 302.11500 . The compound belongs to the flavonoid subclass of dihydrochalcones, which are distinguished by their saturated three-carbon chain connecting two aromatic rings. This structural arrangement influences its physicochemical properties and biological activities.
Structural Identification
The structure of 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone can be described as follows:
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Ring A: Contains hydroxyl groups at positions 2' and 6', and a methoxy group at position 4'
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Ring B: Contains a methoxy group at position 4
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Connection: A saturated three-carbon propan-1-one chain linking both rings
This particular arrangement of functional groups distinguishes it from related compounds such as 2',6'-Dihydroxy-4,4'-dimethoxychalcone, which contains an unsaturated double bond in the connecting chain .
Physical and Chemical Properties
2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone possesses distinct physical and chemical properties that influence its behavior in various environments and applications. A comprehensive understanding of these properties is essential for researchers working with this compound.
Physical Properties
The physical properties of 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone are summarized in the following table:
| Property | Value |
|---|---|
| Appearance | Powder |
| Molecular Weight | 302.32200 g/mol |
| Density | 1.243 g/cm³ |
| Melting Point | 147°C |
| Boiling Point | 520.6°C at 760 mmHg |
| Flash Point | 191.8°C |
| Index of Refraction | 1.594 |
The compound exists as a solid powder at room temperature and has a relatively high melting point of 147°C, indicating strong intermolecular forces, likely due to hydrogen bonding capabilities from the hydroxyl groups .
Chemical Properties
Several chemical properties of 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone influence its reactivity and applications:
| Property | Value |
|---|---|
| Molecular Formula | C17H18O5 |
| Exact Mass | 302.11500 |
| Polar Surface Area (PSA) | 75.99000 |
| LogP | 2.93050 |
| HS Code | 2914509090 |
The compound's LogP value of 2.93050 suggests moderate lipophilicity, which may influence its ability to cross cellular membranes and the blood-brain barrier . This property is particularly relevant when considering its potential applications in neurological disorders, where compounds must reach brain tissue to exert their effects.
The polar surface area (PSA) of 75.99000 indicates the compound's hydrogen bonding potential, which affects its solubility in various solvents and its interactions with biological macromolecules such as proteins .
Synonyms and Nomenclature
2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone is known by several synonyms in scientific literature and commercial catalogs, reflecting its chemical structure and historical naming conventions.
Common Synonyms
The compound is referred to by the following names in various contexts:
| Synonym | Context |
|---|---|
| PHLORETIN-4,4'-DIMETHYL ETHER | Alternative chemical name |
| CALOMELANONE | Common name |
| 2',6'-DIHYDROXY-4,4'-DIMETHOXYDIHYDROCHALCONE | Systematic name |
| DIMETHOXYDIHYDROXYCHALCONE | Simplified name |
These alternative names are important for comprehensive literature searches and for distinguishing this compound from structurally similar derivatives .
Related Compounds
It is important to note the distinction between 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone and closely related compounds. For example, 2',6'-Dihydroxy-4,4'-dimethoxychalcone (CAS: 20621-49-2, also known as Gymnogrammene) differs by containing an unsaturated double bond in the connecting chain between the aromatic rings . Another related compound is 4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone (CAS: 151752-08-8), which has a different arrangement of the hydroxyl and methoxy groups .
Synthesis and Chemical Reactivity
Understanding the synthesis pathways and chemical reactivity of 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone provides insights into its production methods and potential chemical transformations.
Chemical Reactivity
The chemical reactivity of 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone is influenced by its functional groups:
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The hydroxyl groups at positions 2' and 6' can participate in hydrogen bonding and may undergo esterification, etherification, or oxidation reactions.
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The methoxy groups at positions 4 and 4' can potentially undergo demethylation under appropriate conditions.
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The carbonyl group in the propan-1-one bridge is susceptible to nucleophilic addition reactions and can participate in reduction reactions.
These reactive sites make the compound amenable to various chemical modifications, potentially leading to derivatives with enhanced biological activities or improved physicochemical properties.
Biological Activities and Pharmacological Properties
The biological activities of 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone and closely related compounds suggest significant potential in various therapeutic applications.
Acetylcholinesterase Inhibition
Dihydrochalcones, including those with structural similarity to 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone, have demonstrated potent inhibition of acetylcholinesterase (AChE). This property is particularly relevant for the symptomatic treatment of Alzheimer's disease, where AChE inhibition is considered one of the most efficient therapeutic approaches .
Cognitive Enhancement Properties
A closely related compound, 2',6'-dihydroxy-4'-methoxy dihydrochalcone, has been shown to improve cognitive function in animal models of Alzheimer's disease. This compound significantly increased learning and memory in mice subjected to the streptozotocin-induced Alzheimer's model. The compound attenuated spatial and aversive memory decline at doses of 15 and 30 mg/kg .
Antioxidant Effects
Research on structurally similar dihydrochalcones indicates that 2',6'-dihydroxy-4'-methoxy dihydrochalcone exhibits notable antioxidant properties. In animal studies, it:
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Increased glutathione (GSH) activity
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Improved other oxidative stress markers
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Decreased TBARS (thiobarbituric acid reactive substances) levels in the brain
These effects suggest potential neuroprotective properties through the reduction of oxidative stress, which is a key factor in neurodegenerative disorders .
Research Applications and Findings
The research applications of 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone span various fields, with particular emphasis on neuropharmacology and medicinal chemistry.
Alzheimer's Disease Research
The potential of dihydrochalcones in Alzheimer's disease management is supported by molecular docking simulations that predict the binding mode of these compounds at the peripheral site of acetylcholinesterase (AChE). These simulations analyze noncovalent enzyme-ligand interactions and provide insights into the mechanism of action .
Density Functional Theory (DFT) calculations have been carried out to study well-known acetylcholinesterase inhibitors, including dihydrochalcones, further elucidating their potential as therapeutic agents for neurodegenerative disorders .
Mechanism of Action Studies
Research on the cognitive-enhancing effects of dihydrochalcones suggests multiple mechanisms of action:
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Direct inhibition of acetylcholinesterase activity
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Enhancement of antioxidant defense systems
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Reduction of lipid peroxidation in brain tissue
These mechanisms collectively contribute to the neuroprotective effects observed in experimental models of Alzheimer's disease .
Comparative Analysis with Related Compounds
Understanding the structural and functional relationships between 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone and related compounds provides valuable insights into structure-activity relationships.
Comparison with 2',6'-Dihydroxy-4,4'-dimethoxychalcone
The key difference between 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone and 2',6'-Dihydroxy-4,4'-dimethoxychalcone lies in the connecting chain between the two aromatic rings:
| Compound | Molecular Weight | Key Structural Feature |
|---|---|---|
| 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone | 302.32 g/mol | Saturated propan-1-one bridge |
| 2',6'-Dihydroxy-4,4'-dimethoxychalcone | 300.30 g/mol | Unsaturated prop-2-en-1-one bridge |
The presence of a double bond in the chalcone variant affects its planarity, rigidity, and potentially its binding affinity to target proteins .
Comparison with 4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone
4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone represents an isomeric form with the same molecular formula (C17H18O5) but a different arrangement of hydroxyl and methoxy groups:
| Compound | CAS Number | Position of Functional Groups |
|---|---|---|
| 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone | 35241-54-4 | Hydroxyl at 2',6'; Methoxy at 4,4' |
| 4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone | 151752-08-8 | Hydroxyl at 4,4'; Methoxy at 2,6 |
This positional isomerism potentially influences the compound's biological activity, solubility, and binding affinity to target proteins .
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